molecular formula C12H9ClFNOS B5773330 5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B5773330
M. Wt: 269.72 g/mol
InChI Key: JLZGTJMPQHNKNF-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. It is a thiophene derivative, which is a class of compounds known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as a direct inhibitor of Factor Xa, an enzyme involved in the coagulation cascade. The compound binds to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide: Known for its potential antithrombotic activity.

    5-bromo-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its biological activity.

    5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-carboxamide: Similar structure but with an additional chlorine atom on the phenyl ring, which may affect its pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective binding to molecular targets like Factor Xa, making it a promising candidate for further drug development .

Properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZGTJMPQHNKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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